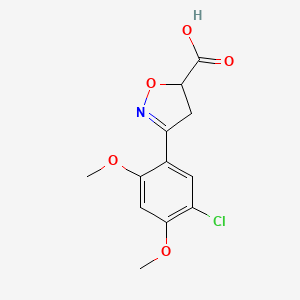

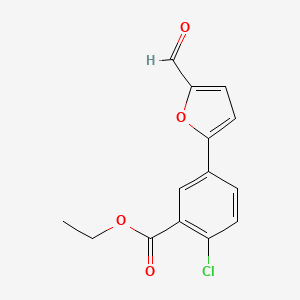

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

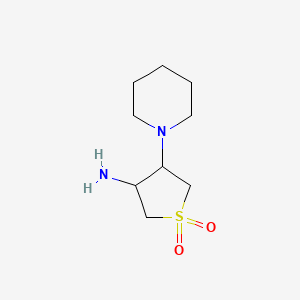

The compound 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the chloro and dimethoxy substituents on the phenyl ring, along with the dihydroisoxazole moiety, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of hydroxylamine with different precursors such as dimethyl acetylenedicarboxylate or chlorofumaroyl dichloride can lead to hydroxyisoxazole derivatives . Similarly, the reaction of hydroxylamine hydrochloride with 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid can yield isoxazoline and isoxazole derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Isoxazole derivatives can exhibit tautomerism, where the hydrogen atom can switch between different atoms within the molecule, leading to different tautomeric forms. The molecular structure of isoxazole derivatives can be influenced by the substituents on the ring, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones . The crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, can provide insights into the possible conformation and arrangement of the 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid molecule .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate . Additionally, isoxazole derivatives can undergo rearrangements, such as the conversion of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles . These reactions highlight the reactivity of the isoxazole ring and the potential transformations that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the presence of a carboxylic acid group, as seen in 3-Chloro-2,4,5-trifluorobenzoic acid, can lead to the formation of hydrogen-bonded dimers and affect the compound's solubility and melting point . The introduction of substituents such as chloro, methyl, and methoxy groups can also impact the compound's acidity, basicity, and overall reactivity .

Wissenschaftliche Forschungsanwendungen

-

Chemical Structure Analysis : This compound, also known as 3-(5-Chloro-2,4-dimethoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, has a molecular formula of C20H21ClN2O4 and an average mass of 388.845 Da . It has 6 H bond acceptors and 1 H bond donor .

-

Photocatalysis : While not directly related to the compound you mentioned, photocatalysis is a field where similar compounds are used. For example, in a Bias Enhanced Electrolytic Photocatalysis (BEEP) cleaning system, nanostructured materials such as TiO2 and WO3 are used as photocatalysts . These photocatalysts generate highly oxidizing hydroxyl radicals and reactive oxygen species from the aqueous fluid, which interact with and oxidize the contaminants of the aqueous fluid .

-

Synthesis of Thiazine Derivatives : Again, while not directly related to the compound you mentioned, 1,2,4-triazole-5-thiones can react with dimethyl acetylene dicarboxylate to produce 5-carbomethoxy-2-substituted-7H-1,2,4-triazolo(3,2-b)-1,3-thiazine-7-one 1,3-thiazine derivatives .

Eigenschaften

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVXUULWFWTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)